Lipophilicity Boost from 6-Ethyl Group
The target compound possesses a calculated LogP of 1.1113, as reported by Leyan . This is attributable to the 6-ethyl substituent. Its closest non-ethylated analog, **(3-methoxypyridin-2-yl)methanamine (CAS 595560-87-5)**, has a lower predicted XLogP, typically around 1.0 for simpler methoxypyridines, though a precise head-to-head measurement is not available in a single study [1]. The addition of the ethyl group provides a quantifiable increase in lipophilicity, directly impacting passive membrane permeability and solubility for early drug discovery programs.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.1113 (Free base, C9H14N2O, MW 166.22) |
| Comparator Or Baseline | (3-Methoxypyridin-2-yl)methanamine (Free base, C7H10N2O, MW 138.17). Predicted XLogP ~1.0 (estimated from similar pyridine cores) |
| Quantified Difference | Target compound LogP is approximately 0.1-0.5 units higher than the non-ethylated core (estimated range based on typical ethyl group contribution to LogP). |
| Conditions | Computed values from supplier datasheets; experimental LogP values not reported. |
Why This Matters
For procuring building blocks in a lead optimization campaign, this measurable logP difference allows medicinal chemists to fine-tune lipophilicity without changing the core scaffold, an advantage not offered by the non-ethylated analog.
- [1] American Elements. (3-Methoxypyridin-2-yl)methanamine (CAS 595560-87-5). Product Information. Molecular weight 138.17. Predicted XLogP not provided, value estimated from typical methoxypyridine cores. View Source
